N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide is an organic compound with the molecular formula C16H21NO and a molecular weight of 243.35 g/mol. This compound features a cyclobutyl ring attached to a dimethylphenyl group and a prop-2-enamide moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving large-scale reactors and optimized reaction conditions are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide: shares structural similarities with other cyclobutyl and amide-containing compounds.
Halocarbons: Compounds with halogen atoms attached to carbon atoms.
Benzimidazoles: Organic compounds containing a benzene ring fused to an imidazole ring.
Uniqueness
This compound is unique due to its specific combination of a cyclobutyl ring, dimethylphenyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-4-15(18)17-11-16(8-5-9-16)14-7-6-12(2)13(3)10-14/h4,6-7,10H,1,5,8-9,11H2,2-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIOHRZDBDPAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCC2)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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